5-Methoxy-2-(4-methoxyphenyl)benzofuran
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Overview
Description
5-Methoxy-2-(4-methoxyphenyl)benzofuran is a compound belonging to the benzofuran class of organic compounds. Benzofurans are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(4-methoxyphenyl)benzofuran typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often employ scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(4-methoxyphenyl)benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or other functional groups to the benzofuran ring.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the benzofuran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated benzofurans, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
5-Methoxy-2-(4-methoxyphenyl)benzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4-methoxyphenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, benzofuran derivatives have been shown to inhibit specific enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxybenzofuran
- 2-(4-Methoxyphenyl)benzofuran
- 5-Hydroxy-2-(4-hydroxyphenyl)benzofuran
Comparison
Compared to similar compounds, 5-Methoxy-2-(4-methoxyphenyl)benzofuran stands out due to its dual methoxy substituents, which can enhance its biological activity and solubility. This makes it a more versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-17-13-5-3-11(4-6-13)16-10-12-9-14(18-2)7-8-15(12)19-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPRVSDNFHTZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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